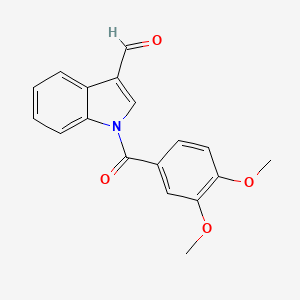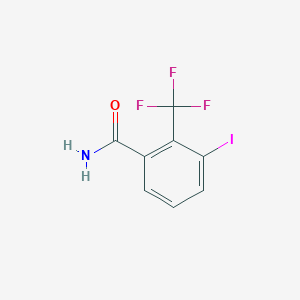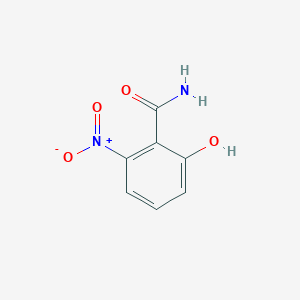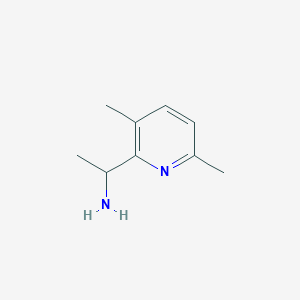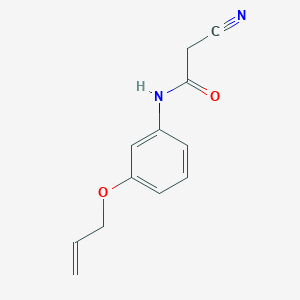
N-(3-(Allyloxy)phenyl)-2-cyanoacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-(Allyloxy)phenyl)-2-cyanoacetamide is an organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties This compound is characterized by the presence of an allyloxy group attached to a phenyl ring, which is further connected to a cyanoacetamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(Allyloxy)phenyl)-2-cyanoacetamide typically involves the reaction of 3-(allyloxy)aniline with cyanoacetic acid or its derivatives. One common method includes the following steps:
Starting Materials: 3-(Allyloxy)aniline and cyanoacetic acid.
Reaction Conditions: The reaction is usually carried out in the presence of a suitable catalyst, such as piperidine, under reflux conditions in an appropriate solvent like ethanol or methanol.
Procedure: The 3-(allyloxy)aniline is dissolved in the solvent, and cyanoacetic acid is added along with the catalyst. The mixture is heated under reflux for several hours until the reaction is complete.
Purification: The resulting product is purified by recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, potentially using continuous flow reactors and automated systems for precise control of reaction parameters.
化学反応の分析
Types of Reactions
N-(3-(Allyloxy)phenyl)-2-cyanoacetamide can undergo various chemical reactions, including:
Oxidation: The allyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The cyano group can be reduced to form primary amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Addition: The cyano group can participate in nucleophilic addition reactions, forming imines or amides.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Electrophiles like nitric acid for nitration, halogens for halogenation, and sulfuric acid for sulfonation.
Addition: Nucleophiles such as amines or alcohols under mild conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of nitro, halo, or sulfonyl derivatives.
Addition: Formation of imines or amides.
科学的研究の応用
N-(3-(Allyloxy)phenyl)-2-cyanoacetamide has been explored for various scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for developing new pharmaceuticals due to its ability to interact with biological targets.
Materials Science: Utilized in the synthesis of novel polymers and materials with specific properties.
Organic Synthesis: Employed as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
作用機序
The mechanism of action of N-(3-(Allyloxy)phenyl)-2-cyanoacetamide involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
N-(3-(Allyloxy)phenyl)-4-methoxybenzamide: Similar structure with a methoxy group instead of a cyano group.
N-(3-(Allyloxy)phenyl)-2-aminobenzamide: Similar structure with an amino group instead of a cyano group.
N-(3-(Allyloxy)phenyl)-2-hydroxyacetamide: Similar structure with a hydroxy group instead of a cyano group.
Uniqueness
N-(3-(Allyloxy)phenyl)-2-cyanoacetamide is unique due to the presence of the cyanoacetamide moiety, which imparts distinct reactivity and potential applications. The combination of the allyloxy group and the cyanoacetamide group allows for versatile chemical modifications and interactions, making it a valuable compound for various research and industrial applications.
特性
分子式 |
C12H12N2O2 |
|---|---|
分子量 |
216.24 g/mol |
IUPAC名 |
2-cyano-N-(3-prop-2-enoxyphenyl)acetamide |
InChI |
InChI=1S/C12H12N2O2/c1-2-8-16-11-5-3-4-10(9-11)14-12(15)6-7-13/h2-5,9H,1,6,8H2,(H,14,15) |
InChIキー |
CVCPCYGRRMJFMM-UHFFFAOYSA-N |
正規SMILES |
C=CCOC1=CC=CC(=C1)NC(=O)CC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




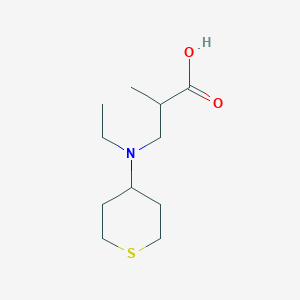
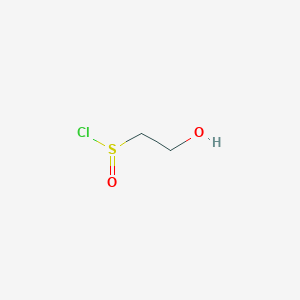
![4,6-dichloro-2,3-dimethyl-2H-pyrazolo[4,3-c]pyridine](/img/structure/B15231386.png)



